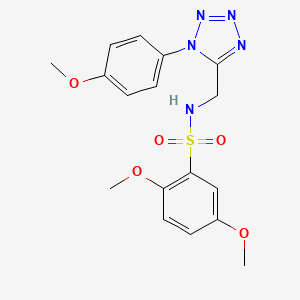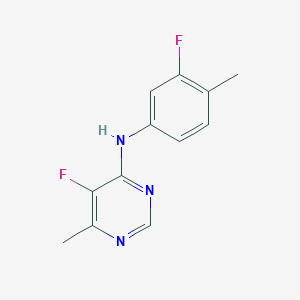
5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylaniline and 6-methyl-2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-fluoro-4-methylaniline undergoes nucleophilic substitution with 6-methyl-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide or sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
科学研究应用
5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications:
作用机制
The mechanism of action of 5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its therapeutic effects.
相似化合物的比较
5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Fluoro-N-(2-methyl-1,3-thiazol-5-yl)methylpyridin-3-amine and 5-Fluoro-N-(oxan-4-yl)pyridin-2-amine share structural similarities.
Uniqueness: The presence of both fluorine and methyl groups in the pyrimidine ring and phenyl ring imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and pharmacokinetic profile.
属性
IUPAC Name |
5-fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c1-7-3-4-9(5-10(7)13)17-12-11(14)8(2)15-6-16-12/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZWSNBDWKBXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2F)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
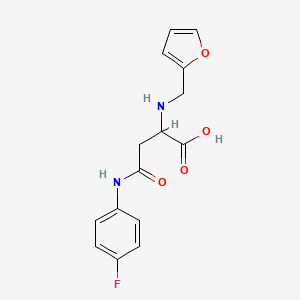

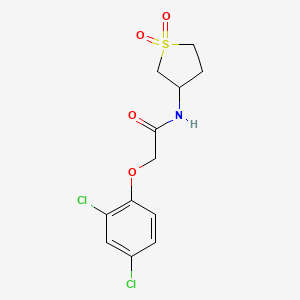
![3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2960423.png)
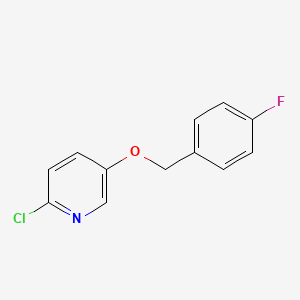
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)
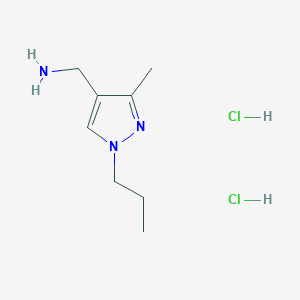
![5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2960434.png)
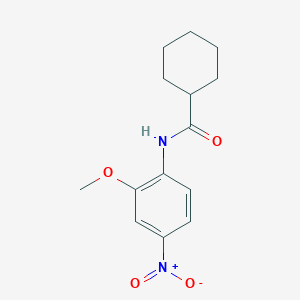
![3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride](/img/structure/B2960436.png)
![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)
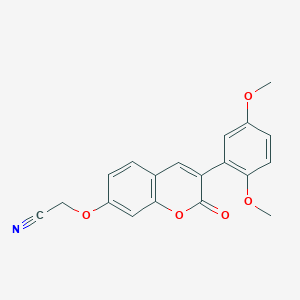
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2960439.png)
